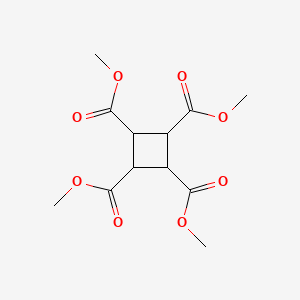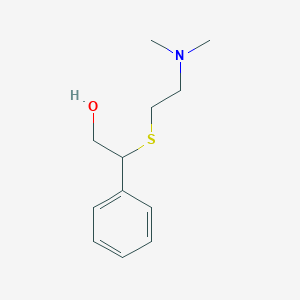
2-(2-methyl-2H-tetrazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methyl-2H-tetrazol-5-yl)aniline, also known as MTA, is a tetrazole-based compound that has gained significant attention in scientific research due to its unique properties. MTA is a versatile compound that can be used in various fields of study, including medicinal chemistry, materials science, and analytical chemistry.
Mécanisme D'action
2-(2-methyl-2H-tetrazol-5-yl)aniline has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the synthesis of DNA and RNA. By inhibiting DHFR, 2-(2-methyl-2H-tetrazol-5-yl)aniline can effectively halt the growth of cancer cells and other rapidly dividing cells. 2-(2-methyl-2H-tetrazol-5-yl)aniline has also been shown to possess antibacterial activity, particularly against Mycobacterium tuberculosis.
Biochemical and Physiological Effects
2-(2-methyl-2H-tetrazol-5-yl)aniline has been shown to have a low toxicity profile, making it a promising drug candidate for treating various diseases. In addition to its anticancer and antibacterial properties, 2-(2-methyl-2H-tetrazol-5-yl)aniline has also been shown to possess anti-inflammatory and antioxidant activity. 2-(2-methyl-2H-tetrazol-5-yl)aniline has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which can contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-methyl-2H-tetrazol-5-yl)aniline in lab experiments is its versatility. 2-(2-methyl-2H-tetrazol-5-yl)aniline can be used in various fields of study, including medicinal chemistry, materials science, and analytical chemistry. 2-(2-methyl-2H-tetrazol-5-yl)aniline is also relatively easy to synthesize and has a low toxicity profile, making it a promising drug candidate. However, one limitation of using 2-(2-methyl-2H-tetrazol-5-yl)aniline in lab experiments is its instability in certain conditions, such as acidic or basic environments. 2-(2-methyl-2H-tetrazol-5-yl)aniline can also be difficult to handle due to its sensitivity to light and air.
Orientations Futures
There are several potential future directions for 2-(2-methyl-2H-tetrazol-5-yl)aniline research. In medicinal chemistry, 2-(2-methyl-2H-tetrazol-5-yl)aniline could be further studied as a potential drug candidate for treating various diseases, particularly cancer and tuberculosis. In materials science, 2-(2-methyl-2H-tetrazol-5-yl)aniline could be used as a precursor for the synthesis of new MOFs and other porous materials. In analytical chemistry, 2-(2-methyl-2H-tetrazol-5-yl)aniline could be further studied as a reagent for the determination of various metal ions. Additionally, further research could be conducted on the mechanism of action of 2-(2-methyl-2H-tetrazol-5-yl)aniline, particularly on its interaction with DHFR and other enzymes.
Méthodes De Synthèse
2-(2-methyl-2H-tetrazol-5-yl)aniline can be synthesized through a variety of methods, including the reaction of 2-aminobenzonitrile with sodium azide and copper(I) iodide. This reaction yields a mixture of isomers, which can be separated through chromatography. The purified product is then treated with methyl iodide to yield 2-(2-methyl-2H-tetrazol-5-yl)aniline. Other methods of synthesis include the reaction of 2-aminobenzonitrile with sodium azide and dimethyl sulfate or the reaction of 2-aminobenzonitrile with tetramethylammonium azide and copper(I) iodide.
Applications De Recherche Scientifique
2-(2-methyl-2H-tetrazol-5-yl)aniline has been extensively studied for its potential use in various scientific fields. In medicinal chemistry, 2-(2-methyl-2H-tetrazol-5-yl)aniline has been investigated as a potential drug candidate for treating cancer, tuberculosis, and other diseases. 2-(2-methyl-2H-tetrazol-5-yl)aniline has also been studied for its use in materials science, particularly as a precursor for the synthesis of metal-organic frameworks (MOFs) and other porous materials. In analytical chemistry, 2-(2-methyl-2H-tetrazol-5-yl)aniline has been used as a reagent for the determination of various metal ions.
Propriétés
IUPAC Name |
2-(2-methyltetrazol-5-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARSOULZHCSWKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357671 |
Source


|
| Record name | 2-(2-Methyl-2H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-2H-tetrazol-5-yl)aniline | |
CAS RN |
436100-13-9 |
Source


|
| Record name | 2-(2-Methyl-2H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1347577.png)










![3-Methylbenzo[b]thiophene-2-carbonitrile](/img/structure/B1347591.png)

